molecular formula C12H8N2O4 B1320576 4-(3-Nitropyridin-2-yl)benzoic acid CAS No. 847446-89-3

4-(3-Nitropyridin-2-yl)benzoic acid

Cat. No.: B1320576
CAS No.: 847446-89-3
M. Wt: 244.2 g/mol
InChI Key: QQEXNJITHGFQCE-UHFFFAOYSA-N
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Description

4-(3-Nitropyridin-2-yl)benzoic acid is an organic compound with the molecular formula C12H8N2O4. It is a derivative of benzoic acid where the benzene ring is substituted with a nitropyridine group. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitropyridin-2-yl)benzoic acid typically involves the nitration of pyridine derivatives followed by coupling with benzoic acid. One common method includes the reaction of 3-nitropyridine with benzoic acid under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure high purity of the final product. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Nitropyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(3-aminopyridin-2-yl)benzoic acid .

Scientific Research Applications

4-(3-Nitropyridin-2-yl)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-(3-Nitropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(3-Aminopyridin-2-yl)benzoic acid
  • 4-(3-Chloropyridin-2-yl)benzoic acid
  • 4-(3-Methoxypyridin-2-yl)benzoic acid

Comparison: 4-(3-Nitropyridin-2-yl)benzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties compared to its analogs. For instance, the nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes this compound a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4-(3-nitropyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)9-5-3-8(4-6-9)11-10(14(17)18)2-1-7-13-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEXNJITHGFQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594744
Record name 4-(3-Nitropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847446-89-3
Record name 4-(3-Nitropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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